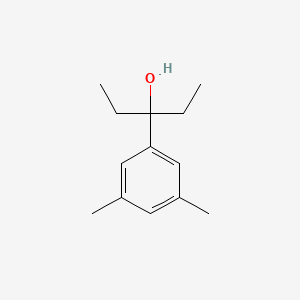

3-(3,5-Dimethylphenyl)-3-pentanol

Description

3-(3,5-Dimethylphenyl)-3-pentanol is a tertiary alcohol featuring a pentanol backbone substituted at the 3-position with a 3,5-dimethylphenyl group. The 3,5-dimethylphenyl moiety (CAS 108-68-9) is a common aromatic substituent known for enhancing steric bulk and influencing solubility and reactivity . The pentanol backbone is analogous to simpler alcohols like 3-methyl-1-pentanol (CAS 589-35-5), which shares similar hydroxyl functionality but lacks the aromatic substitution .

Properties

IUPAC Name |

3-(3,5-dimethylphenyl)pentan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-5-13(14,6-2)12-8-10(3)7-11(4)9-12/h7-9,14H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHWYWZZYYPCEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC(=CC(=C1)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethylphenyl)-3-pentanol typically involves the reaction of 3,5-dimethylphenylmagnesium bromide with pentanal. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general steps are as follows:

- Preparation of 3,5-dimethylphenylmagnesium bromide by reacting 3,5-dimethylbromobenzene with magnesium in anhydrous ether.

- Addition of pentanal to the Grignard reagent to form the desired alcohol.

- Work-up involving the addition of water and acid to quench the reaction and isolate the product.

Industrial Production Methods: Industrial production of 3-(3,5-Dimethylphenyl)-3-pentanol may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-Dimethylphenyl)-3-pentanol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: 3-(3,5-Dimethylphenyl)-3-pentanone.

Reduction: 3-(3,5-Dimethylphenyl)-3-pentane.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 3-(3,5-Dimethylphenyl)-3-pentanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of phenyl-substituted alcohols on cellular processes. Its interactions with biological membranes and proteins can provide insights into the behavior of similar compounds in biological systems.

Medicine: While specific medical applications of 3-(3,5-Dimethylphenyl)-3-pentanol are not well-documented, its structural analogs may have potential as pharmaceutical agents. Research into its pharmacological properties could reveal new therapeutic uses.

Industry: In the industrial sector, 3-(3,5-Dimethylphenyl)-3-pentanol can be used as a solvent or as an intermediate in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)-3-pentanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The phenyl group can interact with hydrophobic pockets in proteins, affecting their conformation and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Aromatic Substitution

a) 3-Methyl-1-phenyl-3-pentanol (CAS 10415-87-9)

- Structure: A tertiary alcohol with a phenyl group at the 3-position of a methyl-substituted pentanol.

- Key Differences: Unlike 3-(3,5-Dimethylphenyl)-3-pentanol, this compound has a single methyl group on the pentanol backbone and an unsubstituted phenyl ring.

- Properties : Purity >98.0% (GC), molecular weight 178.27 g/mol. Commercial availability (e.g., Kanto Reagents) suggests its use in organic synthesis .

b) 4-Methyl-1-phenyl-2-pentanol (CAS 7779-78-4)

Non-Aromatic Analogs

a) 3-Methyl-1-pentanol (CAS 589-35-5)

- Structure : A primary alcohol with a methyl branch at the 3-position.

- Key Differences : Lacks aromatic substitution, resulting in lower molecular weight (116.18 g/mol vs. ~206 g/mol for the target compound) and higher volatility. Safety data indicate standard alcohol handling protocols .

b) 2-Methyl-3-pentanone (CAS 565-69-5)

Comparative Data Table

*Estimated based on structural analogs.

Notes and Limitations

- Direct data on 3-(3,5-Dimethylphenyl)-3-pentanol are scarce; properties are inferred from structural analogs.

- Safety profiles for aromatic alcohols may differ significantly from non-aromatic counterparts due to toxicity risks associated with phenolic byproducts .

- Ketone analogs (e.g., 2-methyl-3-pentanone) highlight the importance of functional groups in determining reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.